molecular formula C12H10O3 B8781462 2-(3-(Furan-2-yl)phenyl)acetic acid CAS No. 568628-55-7

2-(3-(Furan-2-yl)phenyl)acetic acid

Cat. No.: B8781462
CAS No.: 568628-55-7
M. Wt: 202.21 g/mol
InChI Key: IIIRAXWPUAYFPM-UHFFFAOYSA-N
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Description

2-(3-(Furan-2-yl)phenyl)acetic acid: is an organic compound that features a furan ring attached to a phenyl group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Furan-2-yl)phenyl)acetic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis of the furan ring, followed by the Friedel-Crafts acylation to introduce the phenyl group. The final step involves the carboxylation of the phenyl group to form the acetic acid moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous-flow reactors to optimize reaction conditions and improve yield. Catalysts such as Zirconium dioxide (ZrO₂) can be employed to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3-(Furan-2-yl)phenyl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as (KMnO₄) or (CrO₃) can be used under acidic conditions.

    Reduction: (LiAlH₄) or (NaBH₄) are common reducing agents.

    Substitution: (e.g., bromine) and (e.g., aluminum chloride) are often used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the furan ring.

Mechanism of Action

The mechanism of action of 2-(3-(Furan-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets. In the context of antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. This disruption leads to the weakening of the cell wall and eventual cell lysis .

Comparison with Similar Compounds

  • [2-(Furan-2-yl)phenyl]acetic acid
  • [4-(Furan-2-yl)phenyl]acetic acid
  • [3-(Thiophen-2-yl)phenyl]acetic acid

Comparison:

Properties

CAS No.

568628-55-7

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-[3-(furan-2-yl)phenyl]acetic acid

InChI

InChI=1S/C12H10O3/c13-12(14)8-9-3-1-4-10(7-9)11-5-2-6-15-11/h1-7H,8H2,(H,13,14)

InChI Key

IIIRAXWPUAYFPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CO2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-(2-furyl)phenylacetic acid methyl ester (0.047 g, 0.217 mmol, 1.0 eq) in acetone (3.0 ml) was added potassium hydroxide (0.5 ml of a 30% solution in H2O). The mixture was stirred at room temperature for 16 hours before diluting with 1 N NaOH (10 ml), and washing with CH2Cl2 (15 ml). The aqueous phase was acidified with 1 N HCl (15 ml) and the organics extracted with CH2Cl2 (3×20 ml). The extract was dried (Na2SO4) and concentrated under reduced pressure to yield 3-(2-furyl)phenylacetic acid (0.043 g, 100%) as a white solid; 1H-NMR (CDCl3, 400 MHz): δ 7.60 (1H, br s), 7.46 (1H, t, J=1.0 Hz), 7.34 (1H, t, J=7.5 Hz), 7.19 (2H, m), 6.65 (1H, d, J=3.2 Hz), 6.46 (1H, m), 3.67 (2H, s).
Name
3-(2-furyl)phenylacetic acid methyl ester
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0.047 g
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Synthesis routes and methods II

Procedure details

To a solution of the methyl 3-(2-furanyl)phenylacetate from step (b) in 5 ml of methanol was added 10 ml of 1N NaOH aqueous solution, the resulting solution was stirred overnight before diluting with 40 of ml 1N NaOH aqueous solution and washing with 2×30 ml CH2Cl2. The aqueous solution was then acidified with 2N HCl, and extracted with 3×30 ml of CH2Cl2. The organic extracts were combined and were dried with MgSO4, filtered, and evaporated to give 0.32 g of the product as a golden-colored solid.
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methyl 3-(2-furanyl)phenylacetate
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